Cas no 1083181-13-8 (Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate)

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
- S14-0224
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- インチ: InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
- InChIKey: ZDZHIZAZXZRZOS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C2=C(C=CC(=N2)Br)N=C1)Cl
計算された属性
- 精确分子量: 313.94600
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 52.08000
- LogP: 3.22240
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Security Information
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139749-1g |
ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
1083181-13-8 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM139749-1g |
ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
1083181-13-8 | 95% | 1g |
$830 | 2021-08-05 | |
Alichem | A219007547-1g |
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
1083181-13-8 | 95% | 1g |
$742.56 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238881-1g |
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
1083181-13-8 | 95+% | 1g |
¥6997.00 | 2024-08-09 | |
Ambeed | A175807-1g |
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate |
1083181-13-8 | 95+% | 1g |
$714.0 | 2024-04-26 |
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylateに関する追加情報
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 1083181-13-8): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 1083181-13-8) is a versatile compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a bromo and chloro substituent on the naphthyridine ring and an ethyl ester group. These functional groups contribute to its diverse reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
The synthesis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate typically involves a multi-step process. One common approach starts with the preparation of 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid, which is then esterified to form the ethyl ester. The initial step often involves the reaction of 2,4-dichloropyridine with an appropriate brominating agent to form the brominated intermediate. Subsequent steps may include cyclization to form the naphthyridine ring and esterification to introduce the ethyl group.
Recent studies have highlighted the importance of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound serves as a key intermediate in the synthesis of potent inhibitors of specific kinases involved in cancer progression. The bromo and chloro substituents on the naphthyridine ring play a crucial role in modulating the binding affinity and selectivity of these inhibitors.
In addition to its applications in cancer research, Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has also shown promise in other areas of medicinal chemistry. A recent paper in Bioorganic & Medicinal Chemistry Letters described its use as a scaffold for developing antiviral agents targeting RNA-dependent RNA polymerases. The unique electronic properties of the naphthyridine ring and the flexibility provided by the ethyl ester group allow for fine-tuning of molecular interactions with target enzymes.
The physical and chemical properties of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate are well-documented. It is a solid at room temperature with a melting point typically ranging from 90°C to 95°C. The compound is moderately soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. Its stability under various conditions has been studied extensively, and it is generally stable under standard laboratory conditions.
The safety profile of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is an important consideration for its use in research and development. While it is not classified as a hazardous material, appropriate handling precautions should be followed to ensure safe use. This includes wearing personal protective equipment (PPE) such as gloves and goggles when handling the compound and ensuring proper ventilation in laboratory settings.
In conclusion, Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 1083181-13-8) is a valuable compound with significant potential in medicinal chemistry. Its unique structural features and versatile reactivity make it an important intermediate in the synthesis of various pharmaceuticals and research chemicals. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.
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